![molecular formula C5H12ClNO B147085 3-Hydroxypiperidine hydrochloride CAS No. 64051-79-2](/img/structure/B147085.png)
3-Hydroxypiperidine hydrochloride
Overview
Description
3-Hydroxypiperidine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known by other names such as piperidin-3-ol hydrochloride, 3-hydroxypiperidine hcl, 3-piperidinol hydrochloride, piperidine-3-ol hydrochloride, and others .
Synthesis Analysis
3-Hydroxypiperidine hydrochloride has been used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products using a miniaturised-SYNthesis and Total Analysis System (μSYNTAS) . It has also been used in the synthesis of 2-pyrrolidinone via oxidation with iodosylbenzene .
Molecular Structure Analysis
The molecular formula of 3-Hydroxypiperidine hydrochloride is C5H12ClNO, and its molecular weight is 137.61 g/mol . The IUPAC name is piperidin-3-ol;hydrochloride .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
3-Hydroxypiperidine hydrochloride is soluble in methanol . It is recommended to store it in a well-ventilated place and keep the container tightly closed .
Scientific Research Applications
Synthesis of Ugi Multicomponent Reaction (MCR) Products
3-Hydroxypiperidine hydrochloride has been used for the on-line analysis and solution phase synthesis of Ugi multicomponent reaction (MCR) products using a miniaturised-SYNthesis and Total Analysis System (μSYNTAS) .
Synthesis of Istaroxime Analogues
This compound serves as a reactant for the synthesis of istaroxime analogues, which are known to inhibit Na+, K+ - ATPase .
Nitric Oxide Formation Inhibitors
3-Hydroxypiperidine hydrochloride is also used in the synthesis of nitric oxide formation inhibitors .
Synthesis of Selective CC Chemokine Receptor-3 Antagonists
It is used as a reactant for the synthesis of selective CC chemokine receptor-3 antagonists .
Synthesis of Oxygenated Carbolines
This compound is used in the synthesis of oxygenated carbolines .
Synthesis of α-Lithioallyl Amides
3-Hydroxypiperidine hydrochloride is used in the synthesis of α-lithioallyl amides .
Synthesis of Unsymmetrical Ureas
It is used in the synthesis of unsymmetrical ureas .
Synthesis of Piperidine Nucleoside Analogs
3-Hydroxypiperidine hydrochloride is used in the synthesis of piperidine nucleoside analogs .
In addition to these applications, 3-Hydroxypiperidine hydrochloride is also used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Safety and Hazards
Future Directions
Piperidine derivatives, including 3-Hydroxypiperidine hydrochloride, have significant roles in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of various compounds, including istaroxime analogues, which are known to inhibit na+, k+ - atpase .
Mode of Action
For instance, it has been used in the synthesis of Istaroxime analogues, which inhibit Na+, K+ - ATPase, a crucial enzyme involved in maintaining the electrochemical gradient across cell membranes .
Biochemical Pathways
Its derivatives have been implicated in the inhibition of na+, k+ - atpase, which plays a vital role in the sodium-potassium pump, a critical biochemical pathway in cellular function .
Result of Action
Its role as a reactant in the synthesis of various compounds suggests that it may contribute to the biological activities of these compounds .
properties
IUPAC Name |
piperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLECDMDGMKPUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64051-79-2 | |
Record name | 3-Hydroxypiperidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64051-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine-3-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-Hydroxypiperidine hydrochloride be used as a starting material for complex molecule synthesis?
A: Yes, 3-Hydroxypiperidine hydrochloride serves as a versatile building block in organic synthesis. For instance, it's a key starting material in the enantioselective total synthesis of (+)-Aloperine, a naturally occurring alkaloid. [] The synthesis leverages the chiral center already present in 3-Hydroxypiperidine hydrochloride, allowing for the controlled construction of the aloperine structure through a series of reactions, including a crucial intramolecular Diels-Alder reaction. [] This example highlights the utility of this compound in synthesizing complex natural products with potential biological activities.
Q2: Is there a method to transform cyclic structures containing 3-Hydroxypiperidine hydrochloride into linear molecules?
A: Yes, Ruthenium tetroxide (RuO4) oxidation effectively cleaves the carbon-carbon double bond within cyclic ene-carbamates derived from 3-Hydroxypiperidine hydrochloride. [] This reaction yields ω-(N-formylamino)carboxylic acids. [] This oxidative cleavage provides a pathway for converting cyclic structures containing 3-Hydroxypiperidine hydrochloride into valuable linear molecules suitable for further synthetic modifications.
Q3: Beyond the synthesis of natural products, are there other applications for compounds derived from 3-Hydroxypiperidine hydrochloride?
A: Yes, the RuO4 oxidation of cyclic ene-carbamates derived from (3R)-3-Hydroxypiperidine hydrochloride provides a route to N-Boc 4-aminobutyric acids. [] These compounds are further transformed into (3R)-4-amino-3-hydroxybutyric acid, a crucial intermediate in the synthesis of L-carnitine. [] L-carnitine is essential for fatty acid metabolism and has various clinical applications. This example showcases the potential of 3-Hydroxypiperidine hydrochloride derivatives in medicinal chemistry and drug development.
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